

# WNTinib Demonstrates Superior Efficacy Over Sorafenib in CTNNB1-Mutant Hepatocellular Carcinoma

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Compound of Interest		
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NEW YORK, NY – Preclinical research indicates that **WNTinib**, a novel multi-kinase inhibitor, exhibits significantly greater efficacy and selectivity compared to the standard-of-care drug sorafenib in treating hepatocellular carcinoma (HCC) harboring  $\beta$ -catenin (CTNNB1) mutations. These findings, primarily from a pivotal study published in Nature Cancer, suggest a promising new therapeutic avenue for this genetically defined patient population, which represents approximately 30% of HCC cases.[1][2]

Hepatocellular carcinoma is a leading cause of cancer-related deaths globally, and the subset of tumors with CTNNB1 mutations has historically been challenging to treat, showing limited response to existing therapies, including sorafenib.[2] The Wnt/β-catenin signaling pathway, when aberrantly activated by CTNNB1 mutations, is a critical driver of tumorigenesis in these HCCs.[3][4][5] While sorafenib has been shown to modulate Wnt signaling, its effects are often insufficient in the context of these mutations, and resistance is common.[6][7][8]

A novel multi-kinase inhibitor, **WNTinib**, was identified through screens of chemical libraries using HCC organoid models and has demonstrated remarkable selectivity and potency against CTNNB1-mutant HCC in both human and murine models.[2][9][10] In direct comparative studies, **WNTinib** was superior to other clinical kinase inhibitors, including sorafenib.[2][9][10]

## **Quantitative Data Summary**



The following tables summarize the key quantitative findings from preclinical studies comparing the efficacy of **WNTinib** and sorafenib in CTNNB1-mutant HCC models.

Table 1: In Vivo Efficacy in a Hydrodynamic Tail-Vein Injection Model of CTNNB1-Mutant HCC

Treatment Group	Dosage	Outcome	Log-Rank P-value (vs. Vehicle)
Vehicle	-	-	-
Sorafenib	30 mg/kg	Inferior survival	Not specified as significant
WNTinib	20 mg/kg	Significantly improved survival	P < 0.0001

Data from a study using a hydrodynamic tail-vein injection model to generate CTNNB1-mutated HCC, followed by treatment with the indicated compounds.[1]

Table 2: Efficacy in MYC-CTNNB1 Tumor Organoid Allografts

Treatment Group	Dosage	Mean Tumor Volume Change	Statistical Significance (vs. Vehicle)
Vehicle	-	Progressive growth	-
Sorafenib	30 mg/kg	Limited tumor growth inhibition	Not specified as significant
WNTinib	30 mg/kg	Significant tumor regression	P < 0.0005

This table presents data from an allograft model using MYC-CTNNB1 tumor organoids, highlighting **WNTinib**'s superior ability to induce tumor regression.[1]

## **Mechanism of Action and Signaling Pathways**





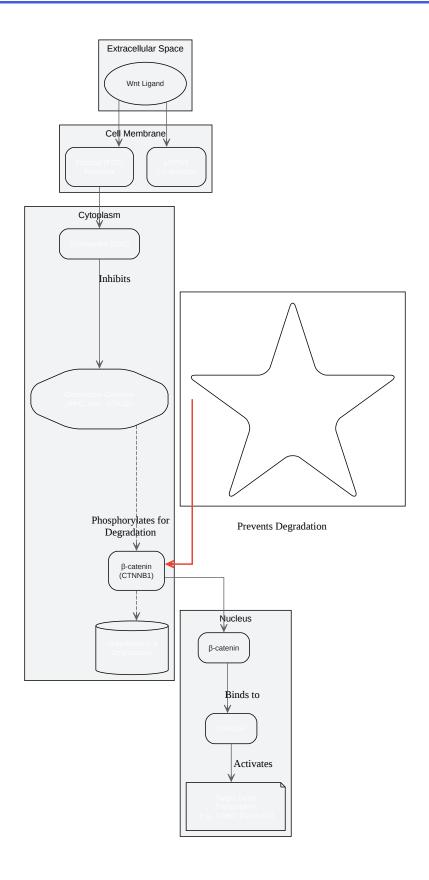


WNTinib's distinct mechanism of action appears to underpin its enhanced efficacy. Multi-omic and target engagement analyses reveal that WNTinib inhibits the KIT/mitogen-activated protein kinase (MAPK) signaling pathway at multiple points.[2][9][10] This targeted inhibition leads to the nuclear translocation of the EZH2 transcriptional repressor, which in turn results in a durable and selective transcriptional repression of mutant β-catenin/Wnt targets.[2][9]

Interestingly, **WNTinib** shows reduced engagement of BRAF and p38α kinases compared to other multi-kinase inhibitors. This is thought to be advantageous as it avoids compensatory feedback signaling that can limit the effectiveness of other drugs.[2][9]

Below is a diagram illustrating the WNT/ $\beta$ -catenin signaling pathway, which is constitutively activated by CTNNB1 mutations in HCC.



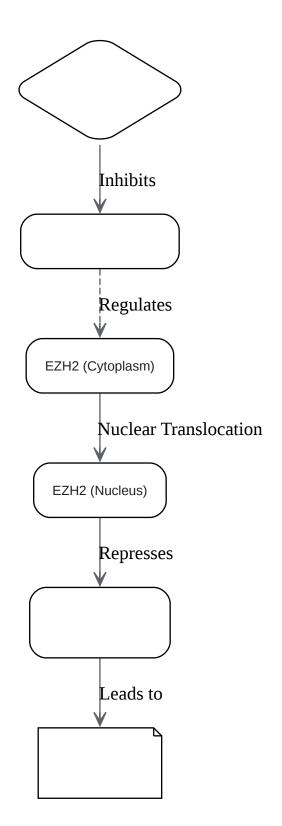


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WNT/β-catenin signaling pathway in HCC.



The following diagram illustrates the proposed mechanism of action for **WNTinib** in CTNNB1-mutant HCC.



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Proposed mechanism of action for WNTinib.

## **Experimental Protocols**

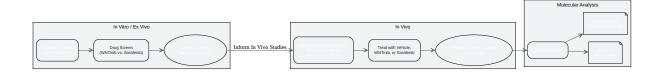
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the comparative studies.

- 1. Patient-Derived HCC Organoid Cultures
- Source: Patient-derived HCC organoids with known CTNNB1 mutations (e.g., S33F in exon
  3) were utilized.[1]
- Culture Medium: Organoids were cultured and expanded in 24-well plates with a specialized tumor organoid medium.[1]
- Treatment: For drug efficacy studies, organoids were treated with various concentrations of WNTinib, sorafenib, or vehicle control.
- Assessment: Efficacy was determined by measuring the number and size of organoids at specified time points (e.g., 72 hours) post-treatment.[1]
- 2. In Vivo Allograft and Genetically Engineered Mouse Models
- Allograft Model: MYC-CTNNB1 tumor organoids were allografted into mice.[1]
- Hydrodynamic Tail-Vein Injection Model: This model was used to generate CTNNB1-mutated HCC in mice by injecting plasmids such as MYC-lucOS and a mutant form of CTNNB1.[1]
- Drug Administration: Kinase inhibitors were administered via oral gavage at specified dosages (e.g., WNTinib at 20 or 30 mg/kg, sorafenib at 30 mg/kg) on a schedule such as 5 days on, 2 days off.[1]
- Efficacy Assessment: Tumor volume was measured regularly, and survival was monitored. At the end of the study, tumors were often harvested for further analysis.[1]
- 3. Molecular Analyses



- Quantitative PCR (qPCR): This technique was used to measure the expression of Wnt target genes in tumor samples to confirm the on-target effect of the inhibitors.[1]
- Western Blotting: Protein levels and phosphorylation status of key signaling molecules (e.g., pT367 EZH2) were assessed by Western blot to elucidate the mechanism of action.[1]

The following diagram provides a generalized workflow for the preclinical evaluation of **WNTinib** versus sorafenib.



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Preclinical drug comparison workflow.

## Conclusion

The available preclinical data strongly support the superior efficacy of **WNTinib** over sorafenib in CTNNB1-mutant HCC models.[1][2][9][10] Its selective mechanism of action, which involves the KIT/MAPK/EZH2 pathway to repress mutant  $\beta$ -catenin signaling, provides a clear rationale for its enhanced anti-tumor activity.[2][9] These compelling findings warrant further clinical investigation of **WNTinib** as a precision therapy for this significant subset of HCC patients. The detailed experimental protocols provide a solid foundation for future studies aimed at translating these promising results into clinical practice.



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